molecular formula C6H3N4O4- B1241613 Xanthine-8-carboxylate CAS No. 2577-18-6

Xanthine-8-carboxylate

Cat. No. B1241613
CAS RN: 2577-18-6
M. Wt: 195.11 g/mol
InChI Key: VRZJGNXBSRQZGM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Xanthine-8-carboxylate is a purinecarboxylate. It derives from a xanthine. It is a conjugate base of a xanthine-8-carboxylic acid.

Scientific Research Applications

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) inhibitors are important in the treatment of hyperuricemia and gout. Research has identified various compounds, including xanthine derivatives, as potent XO inhibitors. These compounds have shown significant effectiveness in reducing serum uric acid levels and exhibit low toxicity, making them potential therapeutic agents for hyperuricemia-related conditions (Xu et al., 2019), (Zhang et al., 2019).

Synthesis of Bioactive Molecules

Xanthine derivatives are crucial in synthesizing various bioactive molecules. New methodologies for synthesizing such derivatives, like 6-amino-5-carboxamidouracils, have been developed. These serve as precursors for 8-substituted xanthines, important in medical research (Marx et al., 2019).

Adenosine Receptor Ligands

Certain xanthine carboxylate amides are identified as selective ligands for adenosine A2A receptors and show bronchospasmolytic activity. This discovery is crucial for developing treatments for respiratory conditions like asthma (Yadav et al., 2016).

Enzyme Inhibitory Activity

Some xanthine derivatives demonstrate potent enzyme-inhibitory activities, significantly more effective than traditional treatments for hyperuricemia and gout. These findings highlight the potential of xanthine derivatives in enzyme-related therapeutic applications (Sato et al., 2018).

Adenosine Receptor Antagonism

Xanthine derivatives have been investigated as antagonists at adenosine receptors, impacting various physiological processes. This research provides a foundation for developing new therapeutic agents targeting adenosine receptors (Ukena et al., 1986).

Biochemical and Biophysical Properties

Studies on xanthine derivatives have also focused on their physical, chemical, and biological properties. These include investigating their potential as diuretics, analgesics, anti-inflammatory, and antioxidant agents (Ivanchenko et al., 2018).

Biosensor Development

Xanthine derivatives are employed in biosensor technology, particularly for detecting xanthine in biological samples. This application is vital in medical diagnostics and food industry quality control (Rahman et al., 2007).

properties

CAS RN

2577-18-6

Product Name

Xanthine-8-carboxylate

Molecular Formula

C6H3N4O4-

Molecular Weight

195.11 g/mol

IUPAC Name

2,6-dioxo-3,7-dihydropurine-8-carboxylate

InChI

InChI=1S/C6H4N4O4/c11-4-1-2(9-6(14)10-4)8-3(7-1)5(12)13/h(H,12,13)(H3,7,8,9,10,11,14)/p-1

InChI Key

VRZJGNXBSRQZGM-UHFFFAOYSA-M

SMILES

C12=C(NC(=O)NC1=O)N=C(N2)C(=O)[O-]

Canonical SMILES

C12=C(NC(=O)NC1=O)N=C(N2)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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